molecular formula C2H6NiO3 B148083 Nickel acetate tetrahydrate CAS No. 6018-89-9

Nickel acetate tetrahydrate

Cat. No. B148083
Key on ui cas rn: 6018-89-9
M. Wt: 136.76 g/mol
InChI Key: GRNFHGJTPWYDPE-UHFFFAOYSA-N
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Patent
US09273377B2

Procedure details

The nickel hydroxide (line 50) is transferred to the nickel acetate production system tank (n) where it is dissolved in acetic acid (line 49, 1:1 ratio to dry nickel solids) and 100% wt acetic acid (line 51) are added to produce the final product nickel acetate tetrahydrate (line 52). The reaction is shown below: 2H2O+Ni(OH)2+2CH3COOH→Ni(CH3COO)2.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( n )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
final product
Name
nickel acetate tetrahydrate

Identifiers

REACTION_CXSMILES
[OH-:1].[Ni+2:2].[OH-].[C:4]([O-:7])(=[O:6])[CH3:5].[Ni+2].[C:9]([O-:12])(=[O:11])[CH3:10]>C(O)(=O)C>[OH2:6].[OH2:11].[OH2:1].[OH2:6].[C:4]([O-:7])(=[O:6])[CH3:5].[Ni+2:2].[C:9]([O-:12])(=[O:11])[CH3:10] |f:0.1.2,3.4.5,7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ni+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]
Step Three
Name
( n )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
[Compound]
Name
final product
Type
product
Smiles
Name
nickel acetate tetrahydrate
Type
product
Smiles
O.O.O.O.C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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